N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22FN3O3 and its molecular weight is 407.445. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Antagonism and Sleep Modulation
A study investigated the role of orexin receptors in sleep-wake modulation, focusing on the effects of selective orexin receptor antagonists. The blockade of orexin-2 (OX2R) receptors decreased the latency for persistent sleep and increased nonrapid eye movement and rapid eye movement sleep time. This suggests that compounds targeting orexin receptors, potentially including structures similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide, could have applications in treating sleep disorders by modulating orexin receptors (Dugovic et al., 2009).
Anticancer Agent Development
Research on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which shares a structural motif with this compound, demonstrated moderate to high levels of antitumor activities against various cancer cell lines. The study highlights the potential of such compounds in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells (Fang et al., 2016).
Bioisosteric Enhancements for Analgesic Properties
The principles of bioisosteric replacement have been applied to enhance the analgesic properties of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, indicating the relevance of chemical modifications in the core structure akin to this compound for improving pharmacological profiles. These modifications can lead to a noticeable increase in analgesic activity, underscoring the compound's potential as a basis for developing new pain management therapies (Ukrainets et al., 2016).
Fluorescence Studies and Molecular Docking
A synthesis and structural activity relationship study focused on the development of melanin-concentrating hormone receptor 1 antagonists, with the aim of reducing human ether-a-go-go-related gene (hERG) associated liabilities. This research showcases the importance of structural modifications in molecules similar to this compound for enhancing therapeutic efficacy and safety, particularly in the context of cardiovascular side effects (Kasai et al., 2012).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-18-7-9-19(10-8-18)26-23(29)22(28)25-14-20(21-6-3-13-30-21)27-12-11-16-4-1-2-5-17(16)15-27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULJTSLWBBEOTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.